4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine
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Overview
Description
4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine is a chemical compound with the molecular formula C7H8BrClN2. It has an average mass of 235.509 Da and a monoisotopic mass of 233.955933 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a chlorine atom, and a methyl-diamine group . The exact 3D structure would need to be determined by methods such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm^3, a boiling point of 326.3±42.0 °C at 760 mmHg, and a flash point of 151.1±27.9 °C. It has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications
Molecular Structure and Computational Studies
Studies on dibromobenzenes, including derivatives similar to 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine, have provided insights into the effects of bromine substitution on benzene rings. These studies, conducted through density functional theory (DFT) and the second order Møller-Plesset perturbation theory (MP2), show that bromine's high electronegativity causes slight distortions in the benzene ring. This alteration potentially affects the reactivity of the compound, making certain derivatives more reactive due to smaller HOMO-LUMO energy gaps. Such computational analyses are crucial for understanding the electronic properties of halogenated aromatic compounds and their potential applications in material science and organic synthesis (Wang et al., 2013).
Synthesis of New Compounds and Materials
Research into halogenated aromatic compounds, similar to this compound, has led to the synthesis of novel materials. For instance, studies have demonstrated the use of bromination techniques to create sulfur-functionalized benzoquinones from brominated precursors. These methods are pivotal for the development of new materials with potential applications in pharmaceuticals, agrochemicals, and organic electronics due to their unique electronic and optical properties (Aitken et al., 2016).
Luminescence and Photophysical Properties
The study of naphthalimide derivatives, which share structural motifs with this compound, reveals the impact of halogen substitution on luminescence properties. These compounds exhibit room-temperature phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and as phosphorescent markers in biological imaging. The research underscores the importance of halogen atoms in tuning the photophysical properties of organic molecules, potentially leading to the development of new imaging tools and materials for electronics (Ventura et al., 2014).
Environmental and Sensor Applications
The synthesis and study of compounds analogous to this compound have implications for environmental monitoring and sensor technology. For example, research on diamino compounds has led to the development of highly selective and sensitive sensors for metal ions, such as beryllium. These sensors, based on specific interactions between the diamino compound and the metal ion, offer a powerful tool for detecting and quantifying trace metals in environmental samples, contributing to better environmental management and safety (Soleymanpour et al., 2006).
Mechanism of Action
- The primary target of this compound is likely a cellular receptor or enzyme. Unfortunately, specific information about its exact target remains limited in the available literature .
Target of Action
Mode of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-3-chloro-1-N-methylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,11H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKIFLPEBDSPIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=C(C=C1)Br)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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